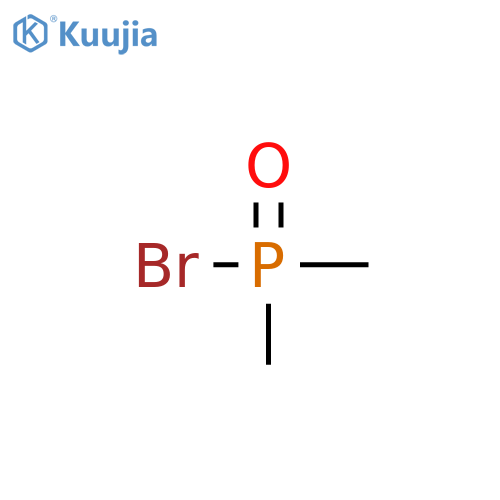Cas no 41698-31-1 (dimethylphosphinoyl bromide)

dimethylphosphinoyl bromide structure
商品名:dimethylphosphinoyl bromide
dimethylphosphinoyl bromide 化学的及び物理的性質
名前と識別子
-
- 41698-31-1
- dimethylphosphinoyl bromide
- EN300-7456763
- SCHEMBL11335562
- Phosphinic bromide, dimethyl- (9CI)
-
- インチ: 1S/C2H6BrOP/c1-5(2,3)4/h1-2H3
- InChIKey: OPAQIMUKVFWWHE-UHFFFAOYSA-N
- ほほえんだ: P(C)(C)(Br)=O
計算された属性
- せいみつぶんしりょう: 155.93396g/mol
- どういたいしつりょう: 155.93396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 64
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.587±0.06 g/cm3(Predicted)
- ふってん: 137.9±23.0 °C(Predicted)
dimethylphosphinoyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7456763-2.5g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 2.5g |
$2127.0 | 2024-05-23 | |
| Enamine | EN300-7456763-0.1g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 0.1g |
$376.0 | 2024-05-23 | |
| 1PlusChem | 1P028575-500mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 500mg |
$1109.00 | 2024-05-02 | |
| Aaron | AR0285FH-1g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 1g |
$1519.00 | 2023-12-15 | |
| 1PlusChem | 1P028575-100mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 100mg |
$527.00 | 2024-05-02 | |
| Aaron | AR0285FH-500mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 500mg |
$1190.00 | 2023-12-15 | |
| 1PlusChem | 1P028575-50mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 50mg |
$363.00 | 2024-05-02 | |
| Aaron | AR0285FH-250mg |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 250mg |
$765.00 | 2023-12-15 | |
| Aaron | AR0285FH-5g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 5g |
$4353.00 | 2023-12-15 | |
| 1PlusChem | 1P028575-5g |
dimethylphosphinoyl bromide |
41698-31-1 | 95% | 5g |
$3952.00 | 2024-05-02 |
dimethylphosphinoyl bromide 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
41698-31-1 (dimethylphosphinoyl bromide) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
